molecular formula C12H17NO B405004 N-(2-ethylphenyl)-2-methylpropanamide

N-(2-ethylphenyl)-2-methylpropanamide

Cat. No.: B405004
M. Wt: 191.27g/mol
InChI Key: JVFJPLVKFRDSMH-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

N-(2-Ethylphenyl)-2-methylpropanamide belongs to the class of substituted propanamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. Propanamide derivatives have garnered attention in organic synthesis and medicinal chemistry due to their versatility as intermediates in drug development. While the exact historical synthesis timeline of this specific compound remains undocumented in public databases, its structural analogs, such as N-ethylisobutyramide (CID 528630) and N-(2-hydroxyphenyl)-2-methylpropanamide (CID 836041), have been studied since the early 2000s. The compound’s classification as a secondary amide places it within a broader family of bioactive molecules, including anticonvulsants and kinase inhibitors.

Molecular Structure and IUPAC Nomenclature

The molecular formula of this compound is C₁₂H₁₇NO , with a molecular weight of 191.27 g/mol . Its IUPAC name is derived systematically:

  • The parent chain is propanamide, a three-carbon chain with an amide group.
  • A methyl group substitutes the second carbon of the propanamide backbone.
  • The nitrogen atom of the amide is bonded to a 2-ethylphenyl group (a benzene ring with an ethyl substituent at the ortho position).

The structural formula is CC(C(=O)NC₁=CC=CC=C₁CC)C , as confirmed by PubChem entries for related analogs. The compound’s SMILES string, CCC1=CC=CC=C1NC(=O)C(C)C , encodes its branching and substitution pattern.

Table 1: Key Structural Properties

Property Value Source
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
IUPAC Name 2-methyl-N-(2-ethylphenyl)propanamide
SMILES CCC1=CC=CC=C1NC(=O)C(C)C

Structural Isomerism and Conformational Analysis

This compound exhibits positional isomerism due to the variable placement of substituents on the phenyl ring. For instance, 2-(3-ethylphenyl)-2-methylpropanamide (CID 142912177) represents a structural isomer where the ethyl group occupies the meta instead of the ortho position. Such positional changes alter steric and electronic interactions, potentially affecting reactivity and crystalline packing.

Conformational flexibility arises from:

  • Rotation around the amide C–N bond , which adopts trans or cis configurations depending on hydrogen bonding and steric hindrance.
  • Phenyl ring substituent orientation , where the ethyl group’s spatial arrangement influences intermolecular interactions. Computational studies of analogous compounds, such as N-(2-hydroxyphenyl)-2-methylpropanamide, suggest that intramolecular hydrogen bonding between the amide proton and adjacent substituents stabilizes specific conformers.

Relationship to Isobutyramide Family of Compounds

Isobutyramide (C₄H₉NO), a simple branched amide, serves as the foundational structure for this compound. The latter compound introduces two modifications:

  • Methyl substitution at the α-carbon of the propanamide chain.
  • N-ethylphenyl substitution , which enhances aromaticity and steric bulk.

These modifications significantly alter physicochemical properties. For example, the logP value increases from 0.45 (isobutyramide) to an estimated 3.2 for this compound, indicating higher lipophilicity. Such changes are critical in drug design, where lipophilicity influences membrane permeability and target binding.

Table 2: Comparison with Isobutyramide Derivatives

Compound Molecular Formula Substitutions logP (Predicted)
Isobutyramide C₄H₉NO None 0.45
This compound C₁₂H₁₇NO 2-methyl, N-2-ethylphenyl 3.2
N-(2-hydroxyphenyl)-2-methylpropanamide C₁₀H₁₃NO₂ 2-methyl, N-2-hydroxyphenyl 1.8

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27g/mol

IUPAC Name

N-(2-ethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO/c1-4-10-7-5-6-8-11(10)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

JVFJPLVKFRDSMH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C(C)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogues of N-(2-Ethylphenyl)-2-methylpropanamide
Compound Name Substituent on Phenyl Ring Amide Group Modification Key Structural Differences Reference
N-(2-Chlorophenyl)-2-methylpropanamide Chloro (-Cl) None Electronegative Cl vs. ethyl (-C₂H₅)
N-(2-Aminophenyl)-2-methylpropanamide Amino (-NH₂) None Polar NH₂ group vs. nonpolar ethyl
N-(2-Ethoxyphenyl)-2-phenoxypropanamide Ethoxy (-OCH₂CH₃) Phenoxy (-OPh) instead of methyl Increased steric bulk and hydrophobicity
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl Naproxen-derived naphthyl group Extended aromatic system
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2,2-Diphenylethyl Naproxen-derived naphthyl group Enhanced lipophilicity

Key Observations :

  • Electronic Effects : Substituting ethyl with electron-withdrawing groups (e.g., Cl in ) increases polarity and reactivity.
  • Steric Effects : Bulky substituents (e.g., diphenylethyl in ) reduce molecular flexibility and may hinder binding interactions.

Comparison with Other Methods :

  • Naproxen Derivatives : Use of DCC for coupling naproxen with amines (e.g., tryptamine in ).
  • Protection Strategies : Complex analogs (e.g., ) employ silylation and thiophosphate modifications, which are unnecessary for simpler aryl amides.

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility Spectral Data (Key Signals) Reference
N-(2-Chlorophenyl)-2-methylpropanamide Not reported Lipophilic ¹H NMR: δ 1.2–1.4 (s, 6H, CH₃), δ 7.2–7.5 (m, Ar-H)
N-(2-Aminophenyl)-2-methylpropanamide Not reported Moderate polarity IR: N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 160–162 Low aqueous solubility ¹³C NMR: δ 174.5 (C=O), δ 55.2 (OCH₃)
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide Not reported Hydrophilic MS: m/z 174 [M+H]⁺

Key Trends :

  • Lipophilicity : Ethyl and aryl groups enhance lipophilicity, reducing aqueous solubility.
  • Spectroscopy : Amide C=O stretches (~1650–1750 cm⁻¹ in IR) and aromatic proton signals (δ 7.0–8.0 ppm in ¹H NMR) are consistent across analogs.

Inference for Target Compound :

  • The ethyl group may improve metabolic stability compared to chlorophenyl analogs ().
  • Lack of bulky aromatic systems (cf. naproxen derivatives) might limit anti-inflammatory activity but enhance bioavailability.

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